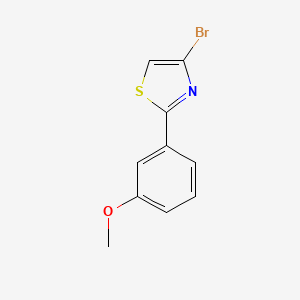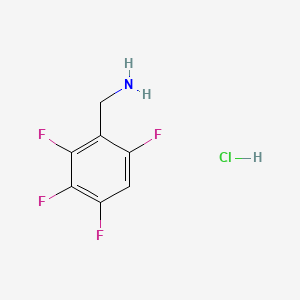
2,3,4,6-四氟苄胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrafluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N and a molecular weight of 215.58 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrafluorobenzylamine hydrochloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 nitrogen atom .科学研究应用
合成和衍生化
- 2,3,4,5,6-五氟苄基溴与N-羟基邻苯二甲酰亚胺反应生成衍生物化合物,该化合物有助于通过电子捕获GLC分析酮类固醇(Youngdale, 1976)。
环境分析
- 相关化合物盐酸O-(2,3,4,5,6)-五氟苄基-羟胺已应用于环境研究中,用于对不饱和1,4-二羰基产物进行采样和定量,揭示了对环境科学的重要意义(Alvarez et al., 2009)。
新型化合物的结构表征
- 研究重点是使用各种先进技术对新合成化合物的结构进行表征,展示了2,3,4,6-四氟苄胺盐酸盐在化学分析和合成领域的重要性(Elmas, 2017)。
安全和危害
2,3,4,6-Tetrafluorobenzylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
作用机制
Target of Action
This compound is primarily used in laboratory settings for the synthesis of other substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzylamine hydrochloride . For instance, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also soluble in water, which may affect its behavior in certain reactions .
生化分析
Biochemical Properties
2,3,4,6-Tetrafluorobenzylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex molecules and can act as a substrate or inhibitor in enzymatic reactions . The interactions between 2,3,4,6-Tetrafluorobenzylamine hydrochloride and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins .
Cellular Effects
The effects of 2,3,4,6-Tetrafluorobenzylamine hydrochloride on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 2,3,4,6-Tetrafluorobenzylamine hydrochloride can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrafluorobenzylamine hydrochloride exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . The compound’s fluorine atoms play a crucial role in these interactions, as they can form strong hydrogen bonds and electrostatic interactions with enzyme residues . Furthermore, 2,3,4,6-Tetrafluorobenzylamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetrafluorobenzylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 2,3,4,6-Tetrafluorobenzylamine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrafluorobenzylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant alterations in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of 2,3,4,6-Tetrafluorobenzylamine hydrochloride is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
2,3,4,6-Tetrafluorobenzylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 2,3,4,6-Tetrafluorobenzylamine hydrochloride can affect cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetrafluorobenzylamine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 2,3,4,6-Tetrafluorobenzylamine hydrochloride are critical for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetrafluorobenzylamine hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules in the appropriate cellular context . Studies have shown that 2,3,4,6-Tetrafluorobenzylamine hydrochloride can localize to the cytoplasm, nucleus, and other organelles, depending on the specific cellular conditions .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetrafluorobenzylamine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3,4,6-Tetrafluorobenzaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 2,3,4,6-Tetrafluorobenzaldehyde with sodium borohydride in methanol to yield 2,3,4,6-Tetrafluorobenzyl alcohol", "Step 2: Protection of the hydroxyl group in 2,3,4,6-Tetrafluorobenzyl alcohol with diethyl ether and hydrochloric acid to yield 2,3,4,6-Tetrafluorobenzyl chloride", "Step 3: Reaction of 2,3,4,6-Tetrafluorobenzyl chloride with ammonium chloride in methanol to yield 2,3,4,6-Tetrafluorobenzylamine hydrochloride" ] } | |
CAS 编号 |
1078610-94-2 |
分子式 |
C7H6ClF4N |
分子量 |
215.57 g/mol |
IUPAC 名称 |
(2,3,4,6-tetrafluorophenyl)methylazanium;chloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)6(10)3(4)2-12;/h1H,2,12H2;1H |
InChI 键 |
RKRRFXPJXNNWGE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)CN)F.Cl |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)F)C[NH3+])F.[Cl-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


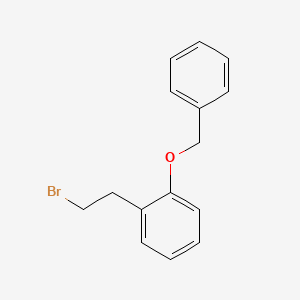
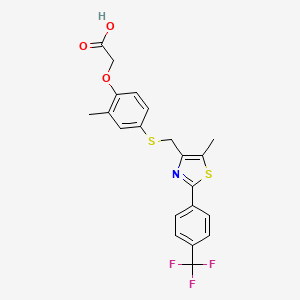
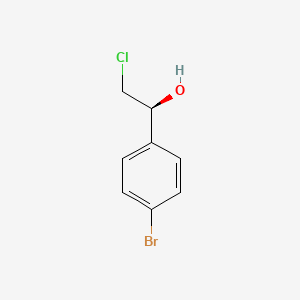

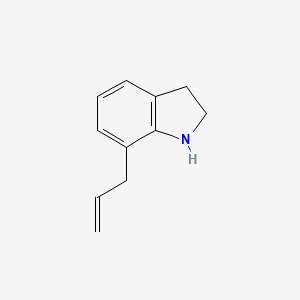
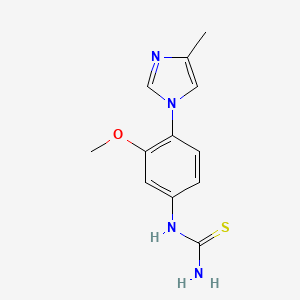

![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)

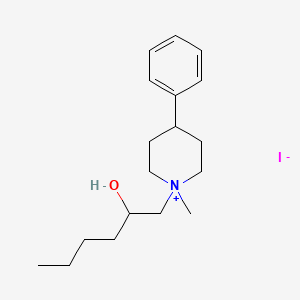
![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
